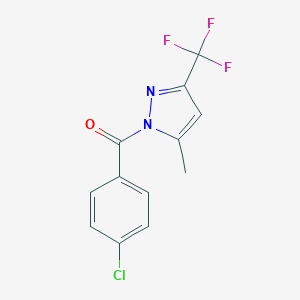
1-(4-chlorobenzoyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorobenzoyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole, also known as CCT018159, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This pyrazole derivative has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
作用機序
The exact mechanism of action of 1-(4-chlorobenzoyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole is not fully understood, but it is believed to act by inhibiting the activity of the enzyme cyclin-dependent kinase 2 (CDK2). CDK2 is a key regulator of cell cycle progression, and inhibition of its activity can lead to cell cycle arrest and ultimately cell death.
Biochemical and Physiological Effects
In addition to its anti-tumor activity, 1-(4-chlorobenzoyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole has been found to exhibit a range of other biochemical and physiological effects. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, as well as inhibit angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer to other parts of the body).
実験室実験の利点と制限
One of the major advantages of using 1-(4-chlorobenzoyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole in lab experiments is its potent anti-tumor activity. This compound has been found to be effective against a wide range of cancer cell lines, making it a valuable tool for studying cancer biology and developing new cancer treatments.
However, there are also some limitations to using 1-(4-chlorobenzoyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole in lab experiments. For example, this compound has been found to be toxic to normal cells at high concentrations, which can make it difficult to use in certain types of experiments. Additionally, the exact mechanism of action of 1-(4-chlorobenzoyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several potential future directions for research on 1-(4-chlorobenzoyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole. One area of interest is in the development of new cancer treatments that target CDK2, either using 1-(4-chlorobenzoyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole or other CDK2 inhibitors. Another potential direction is in the study of the compound's effects on other physiological processes, such as inflammation and immune function. Finally, there is also interest in exploring the potential use of 1-(4-chlorobenzoyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole in combination with other cancer treatments, such as chemotherapy and radiation therapy, to enhance their effectiveness.
合成法
The synthesis of 1-(4-chlorobenzoyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole involves the reaction of 4-chlorobenzoyl chloride with 5-methyl-1H-pyrazole-3-carboxylic acid in the presence of trifluoroacetic anhydride. This reaction results in the formation of the desired product, which can be purified using various methods such as column chromatography.
科学的研究の応用
1-(4-chlorobenzoyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole has been studied extensively for its potential therapeutic applications. One of the major areas of research has been in the field of cancer treatment. Studies have shown that this compound exhibits potent anti-tumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer.
特性
製品名 |
1-(4-chlorobenzoyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole |
|---|---|
分子式 |
C12H8ClF3N2O |
分子量 |
288.65 g/mol |
IUPAC名 |
(4-chlorophenyl)-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]methanone |
InChI |
InChI=1S/C12H8ClF3N2O/c1-7-6-10(12(14,15)16)17-18(7)11(19)8-2-4-9(13)5-3-8/h2-6H,1H3 |
InChIキー |
HNGCBKHDWPUECA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C(=O)C2=CC=C(C=C2)Cl)C(F)(F)F |
正規SMILES |
CC1=CC(=NN1C(=O)C2=CC=C(C=C2)Cl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{5-[(2,5-Dichlorophenoxy)methyl]-2-furoyl}thiomorpholine](/img/structure/B213867.png)

![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-furamide](/img/structure/B213871.png)
![4-chloro-1,5-dimethyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B213872.png)
![2,6-dichloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B213874.png)
![4-chloro-1,3-dimethyl-N-{4-[(methylamino)sulfonyl]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B213876.png)

![N-{4-[(ethylamino)sulfonyl]phenyl}-5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B213880.png)



![N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]cyclobutanecarboxamide](/img/structure/B213887.png)
![2-[(3-Toluidinocarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B213890.png)
